![molecular formula C22H19N3O2S3 B11143676 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11143676.png)
7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylsulfanyl group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, the introduction of the phenylsulfanyl group, and the construction of the pyrido[1,2-a]pyrimidin-4-one core. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and phenylsulfanyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one acetate
Uniqueness
The uniqueness of 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. This compound features a unique combination of a thiazolidinone moiety and a pyrido-pyrimidine structure, which may enhance its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S₂, with a molecular weight of approximately 406.49 g/mol. The structure includes multiple functional groups that contribute to its reactivity and potential biological activity.
Key Structural Features
Feature | Description |
---|---|
Thiazolidinone Ring | Associated with enhanced biological activity, particularly in antimicrobial properties. |
Pyrido-Pyrimidine Core | Contributes to the compound's ability to interact with nucleic acids and proteins. |
Phenylsulfanyl Group | May enhance lipophilicity and cellular uptake. |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The presence of the thiazolidinone ring is critical in enhancing the compound's efficacy against both Gram-positive and Gram-negative bacteria.
-
Antibacterial Activity :
- The compound has shown effectiveness against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus.
- Minimum Inhibitory Concentrations (MIC) have been reported in the range of 0.004–0.03 mg/mL for the most active derivatives, significantly outperforming standard antibiotics like ampicillin .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The structure–activity relationship studies suggest that specific substituents on the thiazolidinone moiety enhance the biological activity of the compound. For example, the presence of alkyl groups at specific positions has been correlated with increased potency against bacterial and fungal strains .
Docking studies have indicated that this compound may interact with specific targets involved in bacterial resistance mechanisms or fungal cell wall synthesis. The binding affinities suggest that it could inhibit key enzymes or receptors critical for microbial survival.
Pharmacokinetics
Pharmacokinetic studies indicate favorable distribution characteristics for this compound, enhancing its therapeutic efficacy in vivo. The lipophilic nature due to the phenylsulfanyl group likely facilitates better absorption and bioavailability.
Case Studies
Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities further. For instance:
- Study A : Investigated a series of thiazolidinone derivatives synthesized from this compound, revealing moderate to good antimicrobial activity across various concentrations (50–1600 µg/mL) against multiple bacterial strains .
- Study B : Focused on the antifungal efficacy of derivatives, demonstrating that modifications to the thiazolidinone core could lead to enhanced antifungal properties compared to standard treatments .
Properties
Molecular Formula |
C22H19N3O2S3 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S3/c1-3-11-24-21(27)17(30-22(24)28)12-16-19(29-15-7-5-4-6-8-15)23-18-10-9-14(2)13-25(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-12- |
InChI Key |
FEYIOMIHTOZHBG-ATVHPVEESA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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